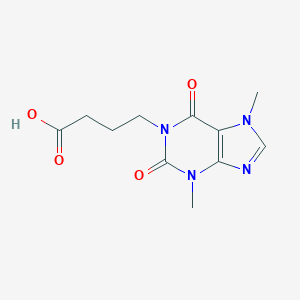

1-(3-Carboxypropyl)-3,7-dimethylxanthine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine involves strategic modifications to the xanthine nucleus. A noteworthy approach includes the introduction of carboxylic acid and other charged groups at the 8-position of 1,3-dialkylxanthine analogues. These modifications aim to explore affinity enhancements at adenosine receptors. Techniques such as iminodiacetic acid derivatives have been employed for introducing multiple carboxylate groups, showcasing the synthetic versatility in targeting specific receptor subtypes (Kim et al., 1994).

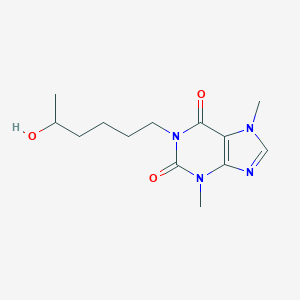

Molecular Structure Analysis

The molecular structure of 1-(3-Carboxypropyl)-3,7-dimethylxanthine, characterized by its xanthine core with specific alkyl and carboxypropyl substituents, plays a critical role in its interaction with adenosine receptors. The spatial arrangement and electronic properties of these substituents influence its binding affinity and selectivity towards different receptor subtypes. The presence of carboxylate groups, in particular, has been studied for its effect on receptor affinity, with findings indicating that the rat A3 receptor affinity is not significantly enhanced by these modifications, although they tend to diminish potency at A1 and A2a receptors (Kim et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-Carboxypropyl)-3,7-dimethylxanthine are centered around its functional groups. The carboxylic acid moiety, for instance, offers a site for further chemical modification or conjugation, potentially affecting the compound's biological activity and solubility. The synthetic strategies for introducing carboxylate and other charged groups highlight the compound's chemical versatility and its capacity for structural optimization towards specific biological targets (Kim et al., 1994).

Physical Properties Analysis

The physical properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine, including solubility and crystalline structure, are influenced by its molecular composition. The inclusion of carboxylic acid groups not only impacts its biological activity but also its physical characteristics, such as solubility in water and organic solvents. These properties are crucial for the compound's formulation and delivery in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine, particularly its reactivity and stability, are essential for its pharmacological profile. The compound's interaction with adenosine receptors, mediated by its chemical structure, underscores the importance of understanding its behavior under physiological conditions. Studies on its synthesis and structure-activity relationships provide valuable insights into its potential as a therapeutic agent (Kim et al., 1994).

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects : 1,7-dimethylxanthine has been identified as a PARP-1 inhibitor and shows anti-inflammatory effects in both pulmonary and systemic inflammation. This suggests potential therapeutic applications for conditions like chronic obstructive pulmonary disease (COPD) (Geraets et al., 2010).

Pharmacokinetics Alteration : The caffeine metabolite 1-methylxanthine inhibits the transport activity of the human organic anion transporter 1. This can potentially alter the pharmacokinetics of various drugs in humans, indicating a role in drug interactions and therapy (Rengelshausen et al., 2004).

Adenosine Receptor Affinity : 1,3-dialkylxanthine derivatives, especially those with 1,3-dialkyl substituents, show enhanced affinity at rat A3 adenosine receptors. This could be significant in the development of drugs targeting these receptors (Kim et al., 1994).

Inhibitory Activity Against PARP-1 : Caffeine metabolites, particularly 1,7-dimethylxanthine, show significant inhibitory activity against PARP-1. This has implications for the nutritional treatment of acute and chronic inflammatory diseases (Geraets et al., 2006).

Biological Applications of Derivatives : New 8-substituted 1,7-dimethylxanthines have been synthesized, which are structural analogs to theobromine derivatives, and show potential biological applications (Ovcharova et al., 1967).

Adenosine Receptor Antagonists : Substituted 8-styrylxanthines, including 1,3-Dimethylxanthine derivatives, show potential as A2-selective adenosine receptor antagonists. This is significant for the development of drugs targeting these receptors (Jacobson et al., 1993).

Analytical Detection : Modified electrodes with zinc oxide nanoparticles have been used to effectively detect and determine 1,3-dimethylxanthine in pharmaceutical and urine samples, indicating a role in analytical chemistry and diagnostics (Bandi et al., 2019).

Metabolism Studies : The metabolism of theophylline to caffeine in human fetal liver has been studied, which contributes to understanding the pharmacologic effects of theophylline in newborn infants with apnea (Aranda et al., 1979).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKASGTGXOGALBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215232 | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Carboxypropyl)-3,7-dimethylxanthine | |

CAS RN |

6493-07-8 | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CARBOXYPROPYL)THEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

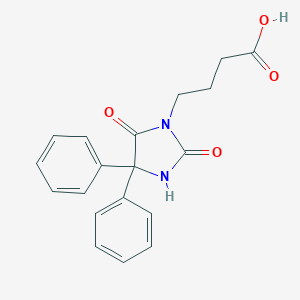

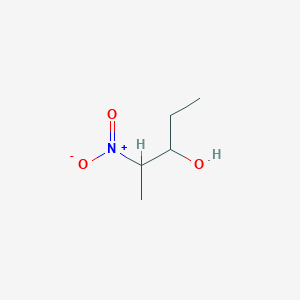

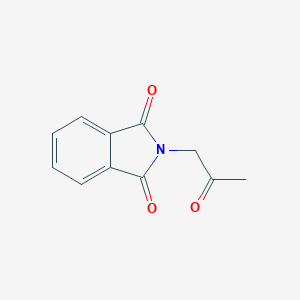

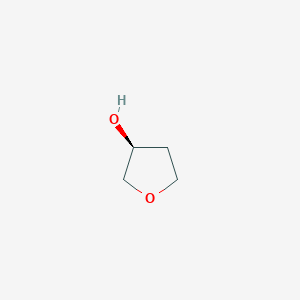

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)